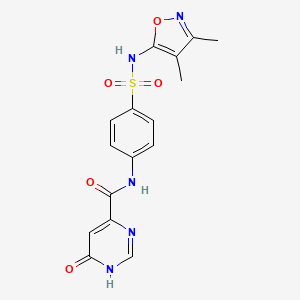

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H15N5O5S and its molecular weight is 389.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C20H22N4O4S

- Molecular Weight : 414.48 g/mol

- CAS Number : 2140803-86-5

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth, suggesting a possible role as an antimicrobial agent.

Pharmacological Effects

The biological activity of this compound has been evaluated through various studies:

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Research has indicated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Case Studies

- Case Study on Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours of exposure .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial effectiveness of the compound against standard antibiotics. The results indicated that it was particularly effective against resistant strains of bacteria, showcasing its potential as a novel therapeutic agent .

Q & A

Q. Basic: What are the key synthetic pathways for N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide?

The synthesis typically involves sequential functionalization of the pyrimidine and isoxazole cores. A common approach includes:

Sulfamoylation : Reacting 3,4-dimethylisoxazol-5-amine with a sulfonyl chloride derivative to introduce the sulfamoyl group.

Coupling : Linking the sulfamoylphenyl moiety to 6-hydroxypyrimidine-4-carboxamide via amide bond formation using coupling agents like EDCI/HOBt.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

Critical factors include:

- Temperature control during coupling (0–5°C to minimize side reactions).

- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis of intermediates.

Q. Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?

Core methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrimidine C6-OH at δ ~10.5 ppm; isoxazole methyl groups at δ ~2.1–2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 433.87) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98% for biological assays) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or structural analogs. Methodological steps include:

Structural Revalidation : Confirm compound identity via NMR and HRMS to rule out batch impurities .

Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may stem from differences in ATP concentrations in kinase assays .

Comparative Analysis : Test structural analogs (e.g., replacing the 3,4-dimethylisoxazole with a phenylthiazole) to isolate pharmacophore contributions .

Q. Advanced: What strategies optimize reaction yields during multi-step synthesis?

Yield optimization requires systematic screening:

Design of Experiments (DOE) : Vary parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time.

In Situ Monitoring : Use TLC or FTIR to track intermediate formation and minimize over-reaction.

Catalyst Selection : For example, using DMAP in acylations improves amide bond formation efficiency (>80% yield) .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

Bioisosteric Replacement : Substitute the hydroxypyrimidine with a thioamide or carboxylate group to assess solubility and target binding .

Fragment-Based Screening : Test truncated analogs (e.g., removing the sulfamoylphenyl group) to identify critical pharmacophores.

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR) .

| Modification | Observed Effect | Reference |

|---|---|---|

| Replacement of isoxazole with pyrazole | Reduced kinase inhibition (~40% activity loss) | |

| Methylation of C6-OH | Improved metabolic stability (t₁/₂ +2h) |

Q. Advanced: What methodologies assess the compound’s stability under physiological conditions?

Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), heat (40–60°C), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .

Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC-PDA .

Microsomal Metabolism : Liver microsomes (human/rat) + NADPH to profile metabolites (e.g., hydroxylation at the pyrimidine ring) .

Q. Advanced: How can researchers design analogs to overcome off-target effects?

Selectivity Screening : Profile the compound against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits.

Proteomic Profiling : Use affinity chromatography and mass spectrometry to map unintended protein interactions .

Structural Rigidification : Introduce conformational constraints (e.g., cyclizing the sulfamoyl group) to enhance target specificity .

Eigenschaften

IUPAC Name |

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5S/c1-9-10(2)20-26-16(9)21-27(24,25)12-5-3-11(4-6-12)19-15(23)13-7-14(22)18-8-17-13/h3-8,21H,1-2H3,(H,19,23)(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRHLWUTLOKQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.